molecular formula C10H15FO B14236667 (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one CAS No. 357194-21-9

(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Cat. No.: B14236667
CAS No.: 357194-21-9
M. Wt: 170.22 g/mol
InChI Key: KKCCRQBSDAVRAG-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative with a fluorine atom at the 2-position, a methyl group at the 2-position, and a prop-1-en-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable cyclohexanone precursor. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, low temperatures, and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the effects of fluorine substitution on biological activity.

    Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy and duration of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-one
  • (2S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Uniqueness

(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

357194-21-9

Molecular Formula

C10H15FO

Molecular Weight

170.22 g/mol

IUPAC Name

(2S,5R)-2-fluoro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H15FO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8H,1,4-6H2,2-3H3/t8-,10+/m1/s1

InChI Key

KKCCRQBSDAVRAG-SCZZXKLOSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@](C(=O)C1)(C)F

Canonical SMILES

CC(=C)C1CCC(C(=O)C1)(C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.